REACTION_SMILES
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[Br-:27].[Br:1][c:2]1[c:3]([CH3:13])[c:4]([C:5]#[N:6])[c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1.[Cl:14][c:15]1[c:16]([N+:17]([O-:18])=[O:19])[cH:20][cH:21][c:22]([Cl:23])[c:24]1[CH3:25].[K+:26]>>[c:2]1([Cl:14])[c:3]([CH3:13])[c:4]([C:5]#[N:6])[c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Br)ccc([N+](=O)[O-])c1C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c(Cl)ccc([N+](=O)[O-])c1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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Cc1c(Cl)ccc([N+](=O)[O-])c1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |